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Compound of Interest
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Cat. No.: B14718268 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and professionals engaged in the machining of hybrid

titanium composite laminates (HTCLs).

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when machining hybrid titanium composite laminates?

A1: Machining HTCLs presents a unique set of challenges due to the dissimilar material

properties of the constituent layers. The primary difficulties include:

Rapid Tool Wear: The abrasive nature of the reinforcing fibers (e.g., carbon or glass) in the

composite layers combined with the high strength and chemical reactivity of titanium at

elevated temperatures leads to accelerated tool wear.[1][2]

Delamination: The layered nature of the composite is susceptible to delamination, which is

the separation of layers, during drilling or milling. This can be caused by the thrust force

exerted by the cutting tool.

Burr Formation: The ductility of the titanium layers often results in the formation of burrs at

the exit of a cut, which can be difficult and costly to remove.[3]

Thermal Damage: Titanium's low thermal conductivity traps heat in the cutting zone, which

can lead to thermal damage of the composite matrix, such as burning or melting, and can
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also negatively affect the titanium's microstructure.

Poor Hole Quality: Achieving desired hole quality, including dimensional accuracy and good

surface finish, is challenging due to the different cutting behaviors of the titanium and

composite layers.[4]

Q2: What are the main mechanisms of tool wear when machining HTCLs?

A2: Tool wear in machining HTCLs is a complex phenomenon driven by several mechanisms:

Abrasion: The hard reinforcing fibers in the composite abrade the cutting edge of the tool.[1]

Adhesion: At the high temperatures generated during machining, titanium has a high

tendency to adhere to the tool material, leading to the formation of a built-up edge (BUE).

When this BUE breaks off, it can take tool material with it, causing chipping.[1]

Diffusion: At elevated temperatures, there can be a diffusion of elements between the tool

and the titanium workpiece, leading to a weakening of the tool material.

Chipping: The alternating layers of hard and soft materials can create intermittent cutting

forces, leading to micro-chipping of the cutting edge.[4]

Q3: How does delamination occur and what are the different types?

A3: Delamination is the separation of the composite layers and is a major concern in machining

HTCLs. It is primarily caused by the thrust force exerted by the drill or milling tool, which

exceeds the interlaminar fracture toughness of the composite. There are two main types of

delamination:

Peel-up Delamination: Occurs at the entrance of the hole as the cutting tool pulls the top

layers of the composite upwards.

Push-out Delamination: Occurs at the exit of the hole as the tool pushes the bottom layers of

the composite downwards without proper support.
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Symptom Possible Cause(s) Recommended Solution(s)

Peel-up delamination at hole

entry

High helix angle on the drill bit,

causing a "pulling" action. Dull

cutting tool. High feed rate.

Use a drill with a lower helix

angle or a specialized drill

geometry (e.g., dagger drill).

Ensure the cutting tool is

sharp. Reduce the feed rate.

Push-out delamination at hole

exit

High thrust force. Lack of

backing support. Worn or

improper tool geometry.

Reduce the feed rate,

especially as the tool

approaches the exit. Use a

backing plate or sacrificial

material to support the exit

surface. Employ a drill with a

low point angle or a multi-facet

drill design to reduce thrust

force.

Interlaminar cracking around

the hole

Excessive cutting speed

leading to high temperatures

and thermal stresses. High

feed rate causing excessive

stress.

Optimize cutting speed to

minimize heat generation.

Reduce the feed rate to lower

cutting forces.
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Symptom Possible Cause(s) Recommended Solution(s)

Excessive flank wear
Abrasive wear from composite

fibers. High cutting speeds.

Use a tool with a wear-

resistant coating (e.g.,

diamond-like carbon - DLC).

Reduce the cutting speed.

Chipping of the cutting edge

Adhesion of titanium (BUE

formation and fracture).

Interrupted cutting forces due

to layered material.

Use a tool with a sharp cutting

edge and a positive rake

angle. Apply high-pressure

coolant to reduce adhesion.

Optimize feed rate to maintain

a consistent chip load.

Crater wear on the rake face

High temperatures and

chemical reaction with

titanium.

Use a tool material with high

thermal stability and low

reactivity with titanium (e.g.,

coated carbides). Employ

effective cooling strategies

(e.g., through-tool coolant,

cryogenic cooling).
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Symptom Possible Cause(s) Recommended Solution(s)

Large burr at the exit of the

titanium layer

High ductility and thermal

softening of titanium. Worn

cutting tool. High feed rate at

exit.

Use a sharp cutting tool with a

high rake angle. Reduce the

feed rate as the tool exits the

titanium layer. Employ a

secondary machining

operation (e.g., deburring).

Consider orbital drilling or

milling which can produce

smaller burrs.[5]

Irregular burrs
Inconsistent chip flow. Tool

chatter or vibration.

Optimize chip breaker

geometry and coolant

application. Ensure a rigid

setup to minimize vibration.

Troubleshooting Thermal Damage
Symptom Possible Cause(s) Recommended Solution(s)

Discoloration or charring of the

composite matrix

Excessive heat generation due

to high cutting speeds or

friction. Ineffective cooling.

Reduce cutting speed. Use a

sharp tool to minimize friction.

Employ high-pressure coolant

directed at the cutting zone.

Consider cryogenic cooling for

sensitive applications.

Heat-affected zone (HAZ) in

the titanium layer
Localized high temperatures.

Optimize cutting parameters to

reduce heat input. Use a tool

with high thermal conductivity

to help dissipate heat.

Data Presentation
Table 1: Influence of EDM Parameters on Machining HTCL (TiGr)[6][7]
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Peak
Current (A)

Pulse Time
(µs)

Percent On-
Time (%)

Material
Removal
Rate (MRR)
(mm³/min)

Tool Wear
Rate (TWR)
(mm³/min)

Surface
Roughness
(Ra) (µm)

3 200 30 0.5 0.05 2.5

3 400 50 0.8 0.08 3.0

6 200 50 1.5 0.15 4.5

6 400 30 1.2 0.12 4.0

9 300 40 2.5 0.25 6.0

Table 2: Comparative Tool Wear in Drilling CFRP/Ti Stacks[2]

Tool Material Tool Coating
Flank Wear (µm)
after 100 holes

Chipping

Tungsten Carbide Uncoated 150 Severe

Tungsten Carbide TiAlN 100 Moderate

Polycrystalline

Diamond (PCD)
Uncoated 50 Minimal

Table 3: Comparison of Drilling and Helical Milling of Ti-6Al-4V[4][6]

Machining Process
Surface
Roughness (Ra)
(µm)

Burr Height (mm) Tool Wear

Conventional Drilling 1.2 - 2.5 0.3 - 0.8
Significant flank and

crater wear

Helical Milling 0.5 - 1.5 0.1 - 0.3
Lower flank wear,

some edge rounding
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Experimental Protocols
Protocol 1: Drilling Experiment to Evaluate Delamination
Objective: To investigate the effect of drill geometry and cutting parameters on delamination in

HTCLs.

Materials and Equipment:

CNC machining center

Dynamometer to measure thrust force and torque

HTCL workpiece

Drill bits with varying geometries (e.g., standard twist drill, dagger drill, step drill)

High-resolution camera or microscope for delamination measurement

Backing plate (e.g., aluminum or sacrificial composite)

Procedure:

Securely clamp the HTCL workpiece onto the dynamometer, which is mounted on the

machine table.

Place a backing plate firmly against the exit surface of the workpiece.

Install the first drill bit into the machine spindle.

Set the desired cutting parameters (spindle speed and feed rate).

Start the data acquisition for the dynamometer.

Perform the drilling operation through the HTCL.

Stop the data acquisition.
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Carefully remove the workpiece and inspect the entry and exit holes for delamination using a

high-resolution camera or microscope.

Measure the delamination factor (ratio of maximum delamination diameter to the hole

diameter).

Repeat steps 3-9 for each drill geometry and combination of cutting parameters.

Analyze the thrust force data and correlate it with the observed delamination.

Protocol 2: Milling Experiment to Assess Surface
Roughness and Tool Wear
Objective: To evaluate the influence of milling parameters on surface roughness and tool wear

when machining HTCLs.

Materials and Equipment:

CNC milling machine

HTCL workpiece

End mills with different coatings (e.g., uncoated, TiAlN, DLC)

Surface profilometer

Tool maker's microscope or SEM for tool wear analysis

Procedure:

Securely fix the HTCL workpiece to the machine table.

Install the first end mill into the machine spindle.

Set the desired milling parameters (cutting speed, feed rate, axial and radial depth of cut).

Perform a series of milling passes on the workpiece.
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After a predetermined cutting length, stop the machine and remove the workpiece.

Measure the surface roughness of the milled surface using a surface profilometer at multiple

locations.

Carefully remove the end mill and inspect the cutting edges for wear under a microscope or

SEM. Measure the flank wear land width.

Repeat steps 2-7 for each type of end mill and combination of milling parameters.

Plot the progression of tool wear and the corresponding changes in surface roughness.

Visualizations
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. Tool Wear and Surface Roughness Evaluation During Drilling and Helical Milling in
Ti6Al4V Titanium Alloy | springerprofessional.de [springerprofessional.de]

5. mdpi.com [mdpi.com]

6. Tool wear and surface roughness evaluation during drilling and helical milling in ti6al4v
titanium alloy [earsiv.kmu.edu.tr]

7. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Support Center: Machining Hybrid Titanium
Composite Laminates]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14718268#challenges-in-machining-hybrid-titanium-
composite-laminates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14718268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

